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Compound of Interest

Compound Name:
5,6-Diaminopyridine-2-carboxylic

acid

CAS No.: 1082865-18-6

Cat. No.: B3211058

Get Quote

Executive Summary & Core Mechanism
5,6-Diaminopicolinic acid (MW: 153.14 g/mol ) is a critical intermediate in the synthesis of

heterocyclic kinase inhibitors and a metabolite in tryptophan catabolism. In Electrospray

Ionization (ESI) MS/MS, it is characterized by a protonated molecular ion [M+H]⁺ at m/z 154.

Its fragmentation behavior is governed by the positional isolation of the carboxylic acid group

(C2) from the diamine moiety (C5, C6). Unlike its isomers (e.g., 3-aminopicolinic acid), 5,6-

DAPA lacks the structural prerequisites for the "ortho-effect" driven dehydration, making

decarboxylation (loss of CO₂) its dominant primary fragmentation pathway.

Key Differentiator
5,6-DAPA: Dominant [M+H - CO₂]⁺ transition (m/z 154 → 110).
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3-Amino Isomers: Significant [M+H - H₂O]⁺ transition (m/z 154 → 136) due to intramolecular

cyclization between the C2-COOH and C3-NH₂ groups.

Detailed Fragmentation Analysis
Primary Fragmentation Pathway (ESI+)
Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 154) follows a

distinct breakdown pathway driven by the stability of the resulting diaminopyridine core.

Transition
Step

Precursor
(m/z)

Product
(m/z)

Neutral
Loss

Mechanism
Relative
Abundance

Primary 154 110 44 Da (CO₂)
Decarboxylati

on

100% (Base

Peak)

Secondary 110 93 17 Da (NH₃) Deamination 40-60%

Tertiary 93 66 27 Da (HCN)
Ring

Contraction
20-30%

Minor 154 136 18 Da (H₂O) Dehydration < 5%

Mechanistic Pathway Diagram
The following diagram illustrates the stepwise fragmentation logic, highlighting the critical

decarboxylation step that distinguishes 5,6-DAPA.
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[M+H]+ Precursor
m/z 154

(5,6-Diaminopicolinic Acid)

Fragment m/z 110
(2,3-Diaminopyridine core)

Loss of CO2 (-44 Da)
Primary Pathway

Minor Fragment m/z 136
(Lactam formation)

Loss of H2O (-18 Da)
(Minor/Absent due to steric distance)

Fragment m/z 93
(Amino-azepinium ion)

Loss of NH3 (-17 Da)
Deamination

Fragment m/z 66
(Cyclopentadiene cation)

Loss of HCN (-27 Da)
Ring Contraction

Click to download full resolution via product page

Caption: Fragmentation tree of protonated 5,6-diaminopicolinic acid (ESI+), showing the

dominant decarboxylation pathway characteristic of C2-carboxylates lacking ortho-amino

groups.

Comparative Performance: Isomer Differentiation
Distinguishing 5,6-DAPA from its structural isomers is a common challenge in purity profiling.

The table below compares the MS signatures of 5,6-DAPA against its most common isomers.
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Feature
5,6-Diaminopicolinic

Acid

3,5-Diaminopicolinic

Acid

4,6-Diaminopicolinic

Acid

Structure
NH₂ at C5, C6

(remote from COOH)

NH₂ at C3 (ortho to

COOH)

NH₂ at C4, C6

(remote from COOH)

Base Peak (MS2) m/z 110 (Loss of CO₂) m/z 136 (Loss of H₂O) m/z 110 (Loss of CO₂)

Diagnostic Ratio 110/136 ratio > 20:1 110/136 ratio < 1:5 110/136 ratio > 10:1

Mechanism
Simple

decarboxylation.

Ortho-effect:

Nucleophilic attack of

C3-NH₂ on C2-COOH

forms a cyclic lactam

(anhydride-like).

Decarboxylation

dominant;

distinguished by

retention time.

Analytical Insight: If your spectrum shows a dominant peak at m/z 136, the sample is likely

contaminated with or misidentified as a 3-amino isomer (e.g., 3,5-diaminopicolinic acid). 5,6-

DAPA must show m/z 110 as the overwhelming base peak.

Experimental Protocol
To reproduce these results and validate sample identity, follow this standardized LC-MS/MS

workflow.

Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

Dilution: Dilute to 1 µg/mL (approx. 6.5 µM) for direct infusion or LC injection.

Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates.

LC-MS Conditions
Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
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Source Parameters:

Capillary Voltage: 3.5 kV

Desolvation Temp: 350°C

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

Mobile Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid

Note: Acidic pH is crucial to ensure protonation of the pyridine nitrogen.

Data Acquisition Workflow (Graphviz)

Sample
(1 µg/mL)

LC Separation
(C18 Column)

ESI Source
(+3.5 kV)

Q1 Scan
Select m/z 154

Collision Cell
(CE: 15-25 eV)

Q3 Detection
Scan 50-160 Da

Click to download full resolution via product page

Caption: Standardized LC-MS/MS workflow for the identification of 5,6-diaminopicolinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent
Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry - PMC
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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